Product packaging for 2-[(Chloromethyl)amino]ethan-1-ol(Cat. No.:CAS No. 73544-92-0)

2-[(Chloromethyl)amino]ethan-1-ol

Cat. No.: B14463173
CAS No.: 73544-92-0
M. Wt: 109.55 g/mol
InChI Key: ITPMMMXWTRWEIM-UHFFFAOYSA-N
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Description

Contextualization within Halogenated Organic Compounds and Aminoalcohols

Halogenated organic compounds, characterized by the presence of one or more halogen atoms, are fundamental in diverse areas of chemistry, including medicinal chemistry and materials science. thieme-connect.com The introduction of a halogen, such as chlorine, can significantly alter a molecule's physical and chemical properties, including its reactivity and lipophilicity. numberanalytics.comnumberanalytics.com This makes halogenated compounds valuable intermediates in organic synthesis. thieme-connect.comnumberanalytics.com They are integral to the synthesis of numerous pharmaceuticals and agrochemicals. numberanalytics.comnumberanalytics.com

Aminoalcohols are organic compounds that contain both an amine and a hydroxyl functional group. alfa-chemistry.com This dual functionality allows them to exhibit the chemical reactivity of both amines and alcohols. alfa-chemistry.com Many aminoalcohols are soluble in water and possess high boiling points due to the hydrophilic nature of their functional groups. alfa-chemistry.com They find extensive applications as solvents, synthetic intermediates, and chiral auxiliaries in asymmetric synthesis. alfa-chemistry.comwikipedia.orgfishersci.com The combination of these two functional groups within the same molecule, as seen in chloroaminoalcohols, creates a unique chemical entity with a distinct reactivity profile.

Structural Significance of the 2-[(Chloromethyl)amino]ethan-1-ol Scaffold

The molecular structure of this compound, with the chemical formula C₃H₁₀ClNO, consists of an ethanol (B145695) backbone to which a chloromethylamino group (-NHCH₂Cl) is attached. evitachem.com This specific arrangement makes it a bifunctional compound. evitachem.com It is classified as a secondary amine because the nitrogen atom is bonded to two carbon atoms. evitachem.com

The key structural features that define its chemical behavior are the nucleophilic amino group, the hydroxyl group capable of hydrogen bonding, and the reactive chloromethyl group. evitachem.com The presence of the electrophilic chloromethyl group attached to the nitrogen atom provides a site for nucleophilic substitution reactions, while the amino and hydroxyl groups can participate in a variety of other chemical transformations. evitachem.com This trifecta of functional groups within a compact scaffold makes this compound a versatile building block in chemical synthesis.

Academic Research Perspectives on Novel Functionalized Alcohols

Academic research into novel functionalized alcohols, such as this compound, is driven by the continuous search for new synthetic methodologies and molecules with unique properties. The hydroxyl group in alcohols is a key functional group in medicinal chemistry, as it can enhance solubility and participate in hydrogen bonding, which can influence a drug's interaction with its biological target. numberanalytics.com The ability to introduce additional functional groups, like the chloromethylamino moiety, allows for the fine-tuning of a molecule's steric and electronic properties.

The investigation of such compounds often focuses on their potential as intermediates in the synthesis of more complex molecules, including pharmaceuticals and polymers. evitachem.com Research may explore their reactivity in various chemical reactions, the development of efficient synthetic routes, and their application as ligands in catalysis. evitachem.com The study of functionalized alcohols contributes to the fundamental understanding of structure-activity relationships and the development of new tools for organic synthesis.

Interactive Data Table: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₃H₁₀ClNO evitachem.com
SolubilitySoluble in water, ethanol, and methanol. evitachem.com
StabilityRelatively stable under standard laboratory conditions; may decompose with prolonged exposure to heat or moisture. evitachem.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H8ClNO B14463173 2-[(Chloromethyl)amino]ethan-1-ol CAS No. 73544-92-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

73544-92-0

Molecular Formula

C3H8ClNO

Molecular Weight

109.55 g/mol

IUPAC Name

2-(chloromethylamino)ethanol

InChI

InChI=1S/C3H8ClNO/c4-3-5-1-2-6/h5-6H,1-3H2

InChI Key

ITPMMMXWTRWEIM-UHFFFAOYSA-N

Canonical SMILES

C(CO)NCCl

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of 2 Chloromethyl Amino Ethan 1 Ol

Direct Synthesis Strategies for the Compound

Direct synthesis of 2-[(chloromethyl)amino]ethan-1-ol primarily focuses on the efficient construction of the carbon-nitrogen bond and the introduction of the reactive chloromethyl group onto the aminoethanol scaffold.

Formation of the Carbon-Nitrogen Bond

The formation of the carbon-nitrogen (C-N) bond is a critical step in the synthesis of N-substituted aminoethanols. Key methods include the reaction of nucleophilic nitrogen compounds with electrophilic carbon sources.

One prevalent method involves the alkylation of amines . In the context of this compound, this would typically involve the reaction of ethanolamine (B43304) with a chloromethylating agent. The lone pair of electrons on the nitrogen atom of ethanolamine acts as a nucleophile, attacking the electrophilic carbon of the chloromethyl group. evitachem.com The reaction is often carried out in the presence of a base to neutralize the hydrogen chloride formed during the reaction, driving the equilibrium towards the product. evitachem.com

Another strategy is reductive amination . This method involves the reaction of an aldehyde or ketone with an amine in the presence of a reducing agent. For the synthesis of this compound, chloroacetaldehyde (B151913) could theoretically be reacted with ethanolamine to form an intermediate imine, which is then reduced in situ to the desired secondary amine. Microwave-assisted reductive amination has been shown to accelerate reaction times significantly. evitachem.com

The Gabriel synthesis offers a classic route to primary amines, which can be adapted for secondary amines. nptel.ac.in This method utilizes phthalimide (B116566) as an ammonia (B1221849) equivalent to avoid over-alkylation. nih.gov While not a direct single-step route to this compound, it represents a fundamental strategy for controlled C-N bond formation.

Table 1: Comparison of C-N Bond Formation Strategies

MethodDescriptionAdvantagesDisadvantages
Alkylation of Amines Reaction of an amine with an alkyl halide. evitachem.comSimple, widely applicable.Potential for over-alkylation, may require a base.
Reductive Amination Reaction of a carbonyl compound with an amine and a reducing agent. evitachem.comGood control over substitution, can be accelerated by microwaves.Requires a suitable carbonyl precursor and a reducing agent.
Gabriel Synthesis Use of phthalimide to form primary amines, adaptable for secondary amines. nptel.ac.innih.govAvoids over-alkylation.Multi-step process involving protection and deprotection.

Introduction of the Chloromethyl Moiety

The introduction of the chloromethyl group (-CH₂Cl) onto the nitrogen atom of an aminoethanol precursor is a key transformation. This is typically achieved through chloromethylation reactions using various reagents.

A common approach is the use of chloromethyl methyl ether or other similar chloromethylating agents. evitachem.com This reaction usually requires basic conditions to facilitate the nucleophilic substitution. evitachem.com Another method involves the use of a combination of formaldehyde (B43269) and hydrogen chloride.

Alternatively, chloromethylating agents like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) can be used in conjunction with aminoethanol derivatives. evitachem.com Computational studies on the reaction of β-amino alcohols with thionyl chloride have shown that the mechanism can lead to the formation of 1-chloro-(2-alkylamino)ethanes. researchgate.netscholaris.ca The reaction proceeds through the formation of an intermediate chlorosulfite ester, which is then attacked by the chloride ion.

An efficient synthesis of chloromethyl esters from N-blocked amino acids has been reported using bromochloromethane, highlighting another potential avenue for introducing a chloromethyl group, albeit in a different context. researchgate.net

Synthetic Routes to Aminoethanol Scaffolds

The 2-aminoethanol scaffold is a fundamental building block. Numerous synthetic routes exist for its preparation and for the synthesis of its N-substituted derivatives. These scaffolds are valuable in drug discovery and as chiral fragments. nih.gov

A straightforward method for producing N-substituted aminoethanols is the reaction of an amine with an epoxide, such as ethylene (B1197577) oxide. The nucleophilic amine attacks and opens the epoxide ring, resulting in the formation of a β-amino alcohol.

N-substituted amino acids can be prepared by reacting glyoxal (B1671930) with a source of sulfur dioxide to form a sulfonated intermediate, which then reacts with a primary or secondary amine. nih.gov While not directly yielding aminoethanols, this highlights a method for creating N-substituted amino acid precursors which could potentially be reduced to the corresponding amino alcohols.

Furthermore, a variety of 2-substituted 2-aminoethanol derivatives have been synthesized for biological screening, indicating the broad accessibility and importance of this structural motif. nih.gov The synthesis of these derivatives often involves multi-step sequences starting from readily available precursors. researchgate.netyoutube.com

Indirect Synthetic Pathways via Precursors and Analogues

Indirect routes to this compound involve the synthesis and subsequent modification of precursor molecules.

One such strategy involves the ring-opening of epoxides. For instance, epichlorohydrin (B41342) can be reacted with an amine. The subsequent manipulation of the resulting chlorohydrin and amino groups could lead to the target compound. The ring-opening of epoxides with amines is a well-established method for the synthesis of β-amino alcohols.

Another indirect approach could involve the synthesis of an N-protected aminoethanol, followed by the introduction of the chloromethyl group and subsequent deprotection. For example, N-Boc protected amino alcohols can undergo further reactions, and the Boc group can be removed later. nih.gov

The synthesis of related chloroaminoalcohols, such as 2-((2-chloroethyl)amino)ethanol hydrochloride, from chloroethanol and an amine provides a template for similar synthetic strategies. google.com

Catalytic Approaches in the Synthesis of Related Chloroaminoalcohols

Catalysis offers efficient and selective methods for the synthesis of amino alcohols and their derivatives, including chloroaminoalcohols.

Asymmetric catalysis is particularly valuable for producing enantiomerically enriched compounds. For example, rhodium complexes with chiral diphosphine ligands like (R)-BINAP have been used for the asymmetric reductive amination of α-chloro ketones to produce chiral chloroaminoalcohols with high enantiomeric excess. evitachem.com

Nickel-catalyzed N-alkylation of amines with alcohols represents a sustainable approach, producing water as the only byproduct. rsc.orgresearchgate.net This "borrowing hydrogen" strategy could be adapted for the synthesis of N-substituted aminoethanols.

Iridium catalysts have been found to be effective for the C-H amidation of sp³ methyl C-H bonds, providing a novel route to 1,2-amino alcohols. rsc.org This method involves the conversion of readily available alcohols into removable ketoxime chelating groups, followed by iridium-catalyzed C-H amidation and subsequent reduction.

Table 2: Overview of Catalytic Approaches

Catalyst TypeReactionKey Features
Rhodium-BINAP Asymmetric Reductive AminationHigh enantioselectivity in the synthesis of chiral chloroaminoalcohols. evitachem.com
Nickel Complexes N-Alkylation of Amines with AlcoholsSustainable "borrowing hydrogen" methodology, uses non-precious metals. rsc.orgresearchgate.net
Iridium Complexes C-H AmidationNovel approach for the synthesis of 1,2-amino alcohols from unactivated C-H bonds. rsc.org
Biocatalysts (e.g., Imine Reductases) Reductive AminationHigh enantioselectivity for the synthesis of N-substituted α-amino esters, which can be precursors to amino alcohols. nih.gov

Multi-Step Synthesis and Chemical Derivatization for Research Purposes

The bifunctional nature of this compound makes it a versatile starting material for multi-step synthesis and chemical derivatization to generate libraries of compounds for research. youtube.comyoutube.comyoutube.comyoutube.com

The amino group can undergo a variety of reactions, including alkylation, acylation, and sulfonylation , to introduce diverse substituents. The lone pair on the nitrogen atom allows it to act as a nucleophile. evitachem.com

The chloromethyl group is a reactive electrophilic site susceptible to nucleophilic substitution . evitachem.com This allows for the introduction of a wide range of functional groups by reacting it with various nucleophiles such as other amines, thiols, or alkoxides.

The hydroxyl group can be esterified or etherified to further modify the molecule's properties. Protecting group strategies are often employed to selectively react one functional group while leaving others intact. youtube.com For example, the hydroxyl group can be protected as a silyl (B83357) ether or an acetal.

Derivatization is also a key strategy in analytical chemistry for improving the detection and separation of amino compounds in complex mixtures. rsc.org

Exploration of Chemical Reactivity and Reaction Mechanisms

Nucleophilic Substitution Reactions Involving the Chloromethyl Group

The chloromethyl group within 2-[(chloromethyl)amino]ethan-1-ol is a primary site for nucleophilic substitution reactions. The presence of the chlorine atom, an effective leaving group, renders the adjacent carbon atom electrophilic and susceptible to attack by a wide range of nucleophiles. evitachem.commsu.edu

Intramolecular Cyclization Pathways and Ring Formation

One of the most significant reactions of this compound is its propensity to undergo intramolecular cyclization. This process typically involves the nucleophilic attack of the secondary amine's lone pair of electrons on the electrophilic carbon of the chloromethyl group. This internal reaction leads to the formation of a six-membered heterocyclic ring, specifically a morpholine (B109124) ring. researchgate.net The reaction is often facilitated by a base, which deprotonates the secondary amine, increasing its nucleophilicity and promoting the cyclization. researchgate.net

This intramolecular pathway is a key method for the synthesis of morpholine and its derivatives. Morpholine itself is a crucial compound with applications in various fields, including as a building block for pharmaceuticals and as a corrosion inhibitor. chemicalbook.com The formation of the morpholine ring from this compound proceeds through a classic intramolecular Williamson ether synthesis-like mechanism, where the amine acts as the internal nucleophile instead of an alkoxide.

Reactant Conditions Product Reaction Type
This compoundBase (e.g., NaH, t-BuOK)MorpholineIntramolecular Nucleophilic Substitution

Intermolecular Reactions with Varied Nucleophiles

In addition to intramolecular cyclization, the chloromethyl group of this compound can react with a diverse array of external nucleophiles in intermolecular substitution reactions. evitachem.com These reactions lead to the formation of a wide variety of derivatives, expanding the synthetic utility of this compound.

Common nucleophiles that can react with the chloromethyl group include:

Amines: Primary and secondary amines can act as nucleophiles, attacking the chloromethyl carbon to form new C-N bonds. This results in the elongation of the amine side chain or the introduction of new functional groups. msu.edulibretexts.org

Alkoxides and Phenoxides: Alkoxide and phenoxide ions are potent nucleophiles that can displace the chloride ion to form ethers. msu.edu

Thiolates: Thiolates, the sulfur analogs of alkoxides, react readily to form thioethers.

Cyanide: The cyanide ion can be used to introduce a nitrile group, which can be further hydrolyzed to a carboxylic acid or reduced to an amine.

The general mechanism for these intermolecular reactions is typically SN2, as the chloromethyl group is a primary alkyl halide, which is sterically unhindered and favors a backside attack by the nucleophile. msu.edu

Nucleophile Product Type Example Product
Ammonia (B1221849) (NH₃)Primary Amine2-{[Amino(methyl)]amino}ethan-1-ol
Primary Amine (R-NH₂)Secondary Amine2-{[Methyl(alkyl)amino]amino}ethan-1-ol
Secondary Amine (R₂NH)Tertiary Amine2-{[Methyl(dialkyl)amino]amino}ethan-1-ol
Alkoxide (RO⁻)Ether2-{[ (Alkoxymethyl)amino]ethan-1-ol
Thiolate (RS⁻)Thioether2-{[ (Alkylthiomethyl)amino]ethan-1-ol

Transformations of the Hydroxyl Functional Group

The hydroxyl group in this compound provides another reactive site for a variety of chemical transformations. msu.edu These reactions allow for the modification of this part of the molecule, leading to the synthesis of a broad spectrum of derivatives.

Esterification, Etherification, and Oxidation Reactions

Esterification: The hydroxyl group can react with carboxylic acids, acid chlorides, or acid anhydrides to form esters. msu.educhemguide.co.uk This reaction is often catalyzed by an acid or a base. The resulting esters can have a wide range of properties depending on the nature of the acyl group introduced.

Etherification: While the intramolecular cyclization to form morpholine is a type of etherification, intermolecular etherification at the hydroxyl group is also possible. msu.edu For example, reaction with an alkyl halide in the presence of a strong base (Williamson ether synthesis) can yield an ether. However, care must be taken to avoid competing reactions at the amine and chloromethyl sites.

Oxidation: The primary alcohol functionality can be oxidized to an aldehyde or a carboxylic acid, depending on the oxidizing agent and reaction conditions used. libretexts.org Mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC) will typically yield the aldehyde, while stronger oxidizing agents such as potassium permanganate (B83412) or chromic acid will lead to the carboxylic acid. masterorganicchemistry.com

Reaction Type Reagent Product Functional Group
EsterificationCarboxylic Acid/Acid ChlorideEster
EtherificationAlkyl Halide/BaseEther
Oxidation (Mild)PCCAldehyde
Oxidation (Strong)KMnO₄, H₂CrO₄Carboxylic Acid

Reactions with Inorganic Reagents

The hydroxyl group can also react with various inorganic reagents. A notable example is the reaction with thionyl chloride (SOCl₂) or phosphorus halides (e.g., PBr₃) to replace the hydroxyl group with a halogen atom. masterorganicchemistry.com This conversion of the alcohol to an alkyl halide provides an alternative reactive handle on the molecule for further nucleophilic substitution reactions. libretexts.org For instance, reaction with thionyl chloride would yield 2-[(chloromethyl)amino]ethyl chloride. researchgate.net

Reactivity of the Secondary Amine Functionality

The secondary amine in this compound is a versatile functional group that exhibits both basic and nucleophilic properties. libretexts.org

As a base, it can react with acids to form ammonium (B1175870) salts. Its nucleophilicity is central to the intramolecular cyclization to form morpholine, as previously discussed. researchgate.net Furthermore, the secondary amine can undergo a variety of other reactions typical of amines:

Alkylation: The amine can be further alkylated by reaction with alkyl halides. msu.edulibretexts.org This can lead to the formation of a tertiary amine or even a quaternary ammonium salt. libretexts.org

Acylation: Reaction with acid chlorides or anhydrides will form an amide. nih.gov This is a common method for protecting the amine functionality or for introducing new structural motifs.

Reaction with Carbonyl Compounds: The secondary amine can react with aldehydes and ketones to form enamines. masterorganicchemistry.com

Reaction with Sulfonyl Chlorides: Amines react with sulfonyl chlorides to produce sulfonamides, which are important in medicinal chemistry. libretexts.org

Alkylation, Acylation, and Condensation Reactions

Alkylation Reactions:

The secondary amine functionality of this compound is susceptible to alkylation by various alkylating agents. The lone pair of electrons on the nitrogen atom acts as a nucleophile, attacking the electrophilic carbon of an alkyl halide in a typical SN2 reaction. This results in the formation of a tertiary amine.

The general mechanism for the N-alkylation of this compound with an alkyl halide (R-X) can be depicted as follows:

Step 1: Nucleophilic Attack. The nitrogen atom of the amino group attacks the electrophilic carbon of the alkyl halide, leading to the formation of a new C-N bond and a positively charged nitrogen atom.

Step 2: Deprotonation. A base, which could be another molecule of the amine or a different base added to the reaction mixture, removes a proton from the nitrogen atom to yield the neutral tertiary amine product and the conjugate acid of the base.

It is important to note that the reactivity of the resulting tertiary amine is often higher than the starting secondary amine, which can lead to over-alkylation and the formation of a quaternary ammonium salt, especially if an excess of the alkylating agent is used. masterorganicchemistry.com The chloromethyl group within the this compound molecule itself presents an intramolecular alkylation possibility, which could lead to the formation of a cyclic piperazinium derivative, particularly under basic conditions.

Acylation Reactions:

Acylation of this compound can occur at either the amino or the hydroxyl group, leading to the formation of an amide or an ester, respectively. The regioselectivity of this reaction is highly dependent on the reaction conditions and the nature of the acylating agent.

N-Acylation: In the presence of a base, the more nucleophilic amino group will readily react with an acyl chloride or anhydride (B1165640) to form an N-substituted amide. The mechanism is a nucleophilic addition-elimination reaction. chemguide.co.uk The lone pair on the nitrogen attacks the electrophilic carbonyl carbon of the acylating agent, forming a tetrahedral intermediate. This intermediate then collapses, eliminating the leaving group (e.g., chloride) to form the stable amide product. chemguide.co.uklibretexts.org

O-Acylation: Under acidic conditions, the amino group is protonated, rendering it non-nucleophilic. In this scenario, the less reactive hydroxyl group can be acylated by an acyl chloride or anhydride to form an ester. chemguide.co.uklibretexts.org

The competition between N- and O-acylation is a common challenge in the functionalization of amino alcohols.

Condensation Reactions:

The amino group of this compound can participate in condensation reactions with carbonyl compounds such as aldehydes and ketones to form imines (Schiff bases). masterorganicchemistry.comjackwestin.com This reaction is typically acid-catalyzed and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration.

The general mechanism for the formation of an imine from this compound and an aldehyde (R'-CHO) is as follows:

Step 1: Nucleophilic Addition. The nitrogen atom of the amine attacks the carbonyl carbon of the aldehyde to form a carbinolamine intermediate.

Step 2: Proton Transfer. A proton is transferred from the nitrogen to the oxygen atom.

Step 3: Dehydration. The hydroxyl group is protonated under acidic conditions to form a good leaving group (water), which is then eliminated to form the iminium ion.

Step 4: Deprotonation. A base removes a proton from the nitrogen to give the neutral imine product.

The resulting imine can then undergo further reactions, such as reduction to a secondary amine.

Protonation and Complexation Behavior

Protonation Behavior:

The protonation equilibrium can be represented as:

HOCH₂CH₂NHCH₂Cl + H₃O⁺ ⇌ HOCH₂CH₂N⁺H₂CH₂Cl + H₂O

The distribution of the protonated and non-protonated forms at a given pH can be calculated using the Henderson-Hasselbalch equation. Understanding the protonation state is crucial as it dictates the nucleophilicity of the amine and its ability to participate in the reactions described above.

Complexation Behavior:

The nitrogen and oxygen atoms of this compound can act as donor atoms for the formation of coordination complexes with metal ions. Amino alcohols are known to form stable chelate complexes with a variety of metal ions, where both the amino and hydroxyl groups coordinate to the metal center. iupac.org The formation of a five-membered chelate ring is thermodynamically favorable.

The stability of these metal complexes is described by their stability constants (log K). While specific stability constants for this compound complexes are not documented, data for related amino alcohol complexes can provide an indication of its complexing ability.

Table 1: Logarithms of Stepwise Stability Constants (log K) for Metal Complexes with Ethanolamine (B43304) at 25 °C
Metal Ionlog K₁log K₂log K₃
Co(II)4.53.52.5
Ni(II)5.84.63.4
Cu(II)4.54.03.0
Zn(II)4.64.2-

Data sourced from general literature on ethanolamine complexes. The stability constants for this compound complexes may differ due to electronic and steric effects of the chloromethyl group.

The formation of these complexes can influence the reactivity of the organic ligand, for example, by altering the pKa of the functional groups or by activating the molecule towards certain reactions.

Investigation of Reaction Kinetics and Thermodynamic Parameters

A quantitative understanding of the reactions of this compound requires the determination of their kinetic and thermodynamic parameters.

Reaction Kinetics:

The rate of the reactions discussed above will depend on several factors, including the concentration of the reactants, temperature, and the solvent used. For instance, the SN2 alkylation reaction is expected to follow second-order kinetics, being first order in both the amine and the alkylating agent. ias.ac.inresearchgate.net The rate constant (k) for such a reaction would be influenced by the steric hindrance around the nitrogen atom and the electrophilic carbon, as well as the nature of the leaving group.

While specific kinetic data for the reactions of this compound are scarce, studies on similar systems can provide insights. For example, the kinetics of the reaction of anilines with various substituted benzyl (B1604629) chlorides have been studied, providing a basis for understanding the factors that control the rate of N-alkylation. ias.ac.in

Table 2: Representative Bimolecular Rate Constants (k) for the Reaction of 1-Chloromethylnaphthalene with Aniline in Different Solvents at 35 °C
Solventk x 10⁵ (l mol⁻¹ s⁻¹)
Methanol15.8
Ethanol (B145695)10.5
n-Butanol7.1
Isopropanol5.2

Data from Bhide, B. H., & Patel, M. G. (1984). Kinetics of nucleophilic substitution reactions of 1-chloromethylnaphthalene with anilines. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 93(4), 677–682. This data is for a related system and serves to illustrate the effect of solvent on reaction rates. ias.ac.in

Thermodynamic Parameters:

The thermodynamic feasibility of a reaction is determined by the change in Gibbs free energy (ΔG), which is related to the enthalpy (ΔH) and entropy (ΔS) of the reaction (ΔG = ΔH - TΔS). For the reactions of this compound, these parameters would provide information on the position of the equilibrium and the spontaneity of the process.

Thermodynamic data for N-substituted ethanolamines have been reported in the literature. researchgate.netaxeleratio.com For example, the excess molar enthalpies (HE) for mixtures of water with various ethanolamines have been measured, providing insights into the intermolecular interactions.

Table 3: Excess Molar Enthalpies (HE) for Aqueous Solutions of Ethanolamines at 298.15 K and Equimolar Composition
AmineHE (J mol⁻¹)
2-Aminoethanol-1200
N-Methyl-2-aminoethanol-1500
N,N-Dimethyl-2-aminoethanol-800

Data adapted from general thermodynamic studies of ethanolamines. researchgate.net These values reflect the heat released or absorbed upon mixing and are indicative of the strength of hydrogen bonding and other intermolecular forces.

The determination of the specific thermodynamic parameters for the reactions of this compound would require dedicated calorimetric and equilibrium studies.

Applications As a Synthetic Building Block and Intermediate in Advanced Organic Chemistry

Role in the Synthesis of Nitrogen-Containing Heterocycles

The structure of 2-[(Chloromethyl)amino]ethan-1-ol contains the core components necessary for the formation of various nitrogen-containing heterocycles, particularly morpholines and their derivatives. The amino and hydroxyl groups can act as nucleophiles, while the chloromethyl group provides a reactive electrophilic site, facilitating intramolecular cyclization reactions.

Morpholines are prevalent structural motifs in a vast array of biologically active compounds and are of significant interest in medicinal chemistry. nih.gov The synthesis of substituted morpholines can be achieved from 1,2-amino alcohols, the class of compounds to which this compound belongs. nih.govchemrxiv.orgorganic-chemistry.org General strategies often involve the N-alkylation of an amino alcohol followed by cyclization. In the case of this compound, an intramolecular cyclization can be envisioned where the amino group displaces the chloride to form a three-membered aziridinium (B1262131) intermediate, which is then opened by the hydroxyl group to form the six-membered morpholine (B109124) ring. Alternatively, under basic conditions, the hydroxyl group can be deprotonated and act as the initial nucleophile.

Recent methodologies for morpholine synthesis from 1,2-amino alcohols include protocols using ethylene (B1197577) sulfate, which provides a clean and high-yielding route to N-monoalkylation products that can subsequently cyclize. chemrxiv.orgorganic-chemistry.org Other approaches involve the reaction of 1,2-amino alcohols with α-phenylvinylsulfonium salts or palladium-catalyzed carboamination reactions. nih.govorganic-chemistry.org While direct experimental data for the cyclization of this compound is not extensively documented in readily available literature, the fundamental reactivity of its constituent functional groups strongly supports its potential as a precursor to the morpholine skeleton. The intramolecular reaction of related N-(2-chloroethyl) ureas to form heterocyclic structures further underscores the feasibility of such cyclizations. researchgate.net

Table 1: Synthetic Strategies for Morpholine Synthesis from 1,2-Amino Alcohols
MethodReagentsKey Features
Ethylene Sulfate Protocol1,2-Amino alcohol, Ethylene sulfate, tBuOKHigh-yielding, redox-neutral, clean isolation of N-monoalkylation product. chemrxiv.orgorganic-chemistry.org
Palladium-Catalyzed CarboaminationSubstituted ethanolamine (B43304), Aryl/Alkenyl bromide, Pd(OAc)₂, P(2-furyl)₃, NaOtBuAccess to cis-3,5-disubstituted morpholines as single stereoisomers. nih.gov
α-Phenylvinylsulfonium Salt Reaction1,2-Amino alcohol, α-phenylvinylsulfonium saltConcise synthesis of stereodefined C-substituted morpholines. organic-chemistry.org
Iron(III)-Catalyzed Cyclization1,2-Amino ether/amine with an allylic alcohol, Fe(III) catalystDiastereoselective synthesis of disubstituted morpholines via C-O or C-N bond formation. organic-chemistry.org

Precursor for Chiral Auxiliaries and Ligands in Asymmetric Synthesis

Chiral 1,2-amino alcohols are a cornerstone of asymmetric synthesis, serving as highly effective chiral auxiliaries and ligands for a multitude of stereoselective transformations. nih.govresearchgate.net The enantiopure forms of these compounds can direct the stereochemical outcome of reactions, enabling the synthesis of single enantiomers of pharmaceutical and other high-value chemical products. Given that this compound is a 1,2-amino alcohol, its chiral derivatives are potential precursors to these vital synthetic tools.

One of the most prominent applications of chiral 1,2-amino alcohols is in the synthesis of Evans-type oxazolidinone chiral auxiliaries. nih.govorgsyn.orgsigmaaldrich.com These auxiliaries are widely used to control the stereochemistry of aldol (B89426) reactions, alkylations, and other bond-forming processes. The synthesis of these oxazolidinones typically involves the cyclization of a chiral β-amino alcohol with phosgene (B1210022) or a phosgene equivalent. nih.gov An enantiomerically pure derivative of this compound could, in principle, be converted into a novel oxazolidinone auxiliary, with the chloromethyl group offering a handle for further functionalization.

Furthermore, chiral β-amino alcohols themselves, or their derivatives, can act as ligands for metal-catalyzed asymmetric reactions. nii.ac.jp For instance, they have been successfully employed in the ruthenium-catalyzed asymmetric transfer hydrogenation of ketones and imines. The development of new chiral synthons from 2-amino alcohols for use as catalysts in enantioselective alkylations of aldehydes with dialkylzinc reagents has also been an area of active research. nii.ac.jp The enantioselective synthesis of derivatives of this compound has been achieved through methods like asymmetric reductive amination of α-chloro ketones using rhodium complexes with chiral diphosphine ligands, yielding products with high enantiomeric excess. evitachem.com These enantiomerically enriched derivatives are valuable starting materials for the construction of more complex chiral structures.

Table 2: Applications of Chiral 1,2-Amino Alcohols in Asymmetric Synthesis
ApplicationDescription
Chiral Oxazolidinone AuxiliariesDerived from the cyclization of β-amino alcohols, they control the stereoselectivity of various reactions like aldol additions and alkylations. nih.govorgsyn.orgsigmaaldrich.com
Chiral Ligands for Asymmetric CatalysisUsed with metals like ruthenium for asymmetric transfer hydrogenation of C=O and C=N bonds. nii.ac.jp
Catalysts for Enantioselective AlkylationsChiral 2-amino alcohols can catalyze the enantioselective addition of organozinc reagents to aldehydes. nii.ac.jp
Asymmetric α-FunctionalizationChiral aldehyde catalysts can activate N-unprotected amino esters, derived from amino alcohols, for asymmetric functionalization. nih.gov

Utility in the Construction of Complex Organic Architectures

The chemical reactivity of this compound makes it a useful building block for the assembly of more complex organic molecules, including those with significant biological activity. evitachem.com Its ability to introduce an aminoethanol moiety, which can be further cyclized or modified, is particularly valuable in pharmaceutical synthesis.

The morpholine ring system, which can be synthesized from this compound, is a key structural feature in many approved drugs. nih.gov The utility of this scaffold is due to its favorable physicochemical properties, including metabolic stability and aqueous solubility, which it imparts to the parent molecule.

Furthermore, amino alcohols are recognized as important intermediates in the synthesis of antiviral and anticancer agents. nih.govnih.gov For example, 5-(1-aminoethyl)-2'-deoxyuridine, an analog of a building block of DNA, has been synthesized and evaluated for its antiviral properties. nih.gov While this specific example does not start from this compound, it highlights the importance of the amino alcohol motif in the design of bioactive compounds. The bifunctionality of this compound allows for its incorporation into larger molecular frameworks through sequential reactions at its different reactive sites, making it a versatile tool for the construction of complex and potentially bioactive molecules.

Research on its Potential in Materials Science Precursor Chemistry

The presence of both a reactive chloromethyl group and a nucleophilic amino-hydroxyl group in this compound suggests its potential as a monomer or functionalizing agent in materials science, particularly in the synthesis of functional polymers. evitachem.com

One area of potential application is in the synthesis of polyamines or polyamides. Polyamines are organic compounds containing two or more amino groups and are important in both biological systems and materials science. wikipedia.org The chloromethyl and amino groups of this compound could potentially be used in step-growth polymerization reactions to form novel polymers with repeating amino alcohol units. These polymers could have interesting properties, such as hydrophilicity and the ability to chelate metal ions.

Another potential application is in the functionalization of existing polymers. The chloromethyl group is susceptible to nucleophilic substitution, allowing the compound to be grafted onto polymers with nucleophilic side chains. For example, polymers with pendant alcohol or amine groups could be modified with this compound to introduce new functionalities. This approach is analogous to the use of 4-chloromethyl styrene (B11656) in the synthesis of amino-functional polymers, where the reactive benzylic chloride is displaced by nucleophiles. researchgate.net Similarly, the synthesis of poly(2-oxazoline)s with pendant amino groups often involves the polymerization of a monomer with a protected amine, followed by deprotection. tu-dresden.de this compound could potentially be used to functionalize such polymers after their synthesis. The introduction of the amino-alcohol moiety could alter the physical properties of the material, such as its solubility, thermal stability, or ability to interact with other molecules or surfaces.

Computational Chemistry and Spectroscopic Characterization

Theoretical Studies on Molecular Structure, Conformation, and Isomerism

Theoretical studies are fundamental to understanding the three-dimensional arrangement of 2-[(chloromethyl)amino]ethan-1-ol. The molecule possesses several rotatable single bonds (HO-C -C -N -C -Cl), leading to a complex conformational landscape. The primary focus of theoretical analysis is to identify the most stable conformers, which are the low-energy structures that the molecule is most likely to adopt.

Conformational analysis typically involves mapping the potential energy surface by systematically rotating the dihedral angles of the key bonds. For the C-C bond, this results in anti (staggered) and gauche (staggered) conformers. Similarly, rotation around the C-N and N-CH₂Cl bonds introduces additional isomers. The presence of both a hydroxyl (-OH) and an amino (-NH-) group allows for the possibility of intramolecular hydrogen bonding, which can significantly stabilize certain conformations, particularly specific gauche arrangements.

Quantum chemical calculations are employed to determine the relative energies of these various conformers. By identifying the global minimum on the potential energy surface, the most stable structure of the molecule can be predicted.

Quantum Chemical Calculations of Electronic Structure and Energetics

These calculations can determine a range of energetic and electronic properties:

Total Energy: The energy of the optimized molecular structure, which helps in comparing the stability of different isomers.

Ionization Potential: The energy required to remove an electron, indicating the molecule's propensity to be oxidized.

Electron Affinity: The energy released when an electron is added, relating to its ability to be reduced.

Molecular Electrostatic Potential (MEP): A map that illustrates the charge distribution across the molecule, highlighting electron-rich regions (like the oxygen and nitrogen atoms) and electron-poor regions, which are susceptible to nucleophilic attack.

Studies on similar amino alcohols and amino acid derivatives show that these computational methods provide reliable data on molecular stability and electronic characteristics. nih.govicm.edu.pl

Spectroscopic Characterization Techniques for Structural Elucidation

Spectroscopic methods are indispensable for the experimental verification of the molecular structure predicted by theoretical calculations.

NMR spectroscopy provides detailed information about the local chemical environment of each proton and carbon atom in the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show five distinct signals corresponding to the different types of protons. The chemical shifts are influenced by the electronegativity of adjacent atoms (O, N, Cl). The two methylene (B1212753) groups on the ethane (B1197151) backbone (-CH₂-CH₂-) would likely appear as two triplets due to coupling with each other, a pattern commonly observed in similar structures. nih.gov

¹³C NMR Spectroscopy: The carbon NMR spectrum is predicted to display three unique signals, one for each carbon atom in the molecule (HO-C H₂, -C H₂-NH, and -NH-C H₂-Cl). The chemical shift of each carbon is dependent on its hybridization and the electronegativity of the atoms attached to it. The carbon bonded to chlorine would be significantly downfield, followed by the carbon bonded to oxygen.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

Nucleus Predicted Signal Approximate Chemical Shift (ppm) Predicted Multiplicity Notes
¹HHO-H Variable (1-5)Singlet (broad)Dependent on solvent and concentration.
¹H-NH-Variable (1-4)Singlet (broad)Dependent on solvent and concentration.
¹HHO-CH₂-~3.7TripletCoupled to the adjacent -CH₂-N group.
¹H-CH₂-NH-~2.8TripletCoupled to the adjacent -CH₂-O group.
¹H-CH₂-Cl~4.5-5.0SingletNo adjacent protons to couple with.
¹³CHO-C H₂-~60-65-Influenced by the -OH group.
¹³C-C H₂-NH-~50-55-Influenced by the -NH- and -CH₂OH groups.
¹³C-C H₂-Cl~45-50-Influenced by the -Cl and -NH- groups.

Note: Predicted values are based on typical ranges for similar functional groups and may vary based on solvent and experimental conditions.

Vibrational spectroscopy probes the various bond vibrations within the molecule, providing a fingerprint for the functional groups present.

Infrared (IR) Spectroscopy: IR spectroscopy is particularly sensitive to polar bonds. Key expected absorption bands for this compound would include a broad O-H stretching band (~3200-3600 cm⁻¹), an N-H stretching band (~3300-3500 cm⁻¹), C-H stretching bands (~2850-3000 cm⁻¹), and distinct C-O, C-N, and C-Cl stretching vibrations in the fingerprint region (below 1500 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy is complementary to IR and is more sensitive to non-polar, symmetric bonds. It would also detect the various C-H and skeletal vibrations, providing additional structural confirmation.

Table 2: Predicted Vibrational Modes for this compound

Functional Group Vibrational Mode Approximate Wavenumber (cm⁻¹) Expected IR Intensity Expected Raman Intensity
O-HStretching3200-3600Strong, BroadWeak
N-HStretching3300-3500MediumMedium
C-H (sp³)Stretching2850-3000Medium-StrongStrong
N-HBending1550-1650MediumWeak
C-OStretching1050-1150StrongWeak
C-NStretching1000-1250MediumMedium
C-ClStretching600-800StrongStrong

Mass spectrometry (MS) is used to determine the molecular weight and gain structural information from the fragmentation patterns of the molecule. For this compound (C₃H₈ClNO), the molecular ion peak (M⁺) would appear at an m/z (mass-to-charge ratio) corresponding to its molecular weight (109.55 g/mol ). Due to the presence of chlorine, a characteristic M+2 peak at approximately one-third the intensity of the M⁺ peak is expected, corresponding to the ³⁷Cl isotope. studyraid.com

Common fragmentation pathways for halogenated amino alcohols include:

Alpha-cleavage: This is a dominant fragmentation for amines and alcohols, involving the cleavage of a C-C bond adjacent to the heteroatom. youtube.comlibretexts.org This could lead to the loss of a •CH₂OH radical or a •CH₂Cl radical.

Loss of a Halogen Radical: Cleavage of the C-Cl bond to lose a chlorine radical (•Cl) is a very common pathway for alkyl halides. youtube.com

Loss of Water: The loss of an H₂O molecule (M-18) is a characteristic fragmentation for alcohols. youtube.com

Advanced Computational Methods for Predicting Reactivity and Properties

Modern computational chemistry has moved beyond static structural analysis to predict dynamic properties like chemical reactivity. mi-6.co.jp For a molecule like this compound, which contains a reactive alkyl chloride group, predicting its reactivity is crucial.

Advanced methods, including machine learning (ML) and deep learning, are now employed to build predictive models for chemical reactions. nih.govnumberanalytics.com These models are trained on large datasets of known reactions and can predict the outcomes of new reactions, identify potential reactive sites, and estimate reaction rates. nih.govappliedclinicaltrialsonline.com

For this compound, such models could be used to:

Predict Covalent Reactivity: The chloromethyl group is a potential electrophile, making the compound a candidate for covalent interactions with nucleophiles. Machine learning models can assess this intrinsic reactivity. nih.gov

Identify Sites of Reactivity: Computational models can predict which part of the molecule is most likely to react under specific conditions.

Simulate Reaction Mechanisms: Molecular dynamics (MD) simulations can model the entire course of a chemical reaction, providing insights into the transition states and reaction kinetics. numberanalytics.com

The integration of these advanced computational tools allows for a more efficient and accurate prediction of the chemical behavior of complex molecules, accelerating research and development. numberanalytics.com

Advanced Analytical Methodologies for Research and Monitoring

Chromatographic Separation Techniques for Purity and Mixture Analysis.

Chromatographic methods are central to the analysis of 2-[(Chloromethyl)amino]ethan-1-ol, providing the necessary separation from complex matrices and related compounds.

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) Method Development.

The development of robust GC and HPLC methods is fundamental for the analysis of this compound and its precursors or degradation products. Due to the high polarity and low volatility of compounds like ethanolamines, direct chromatographic analysis can be inefficient. researchgate.netchromatographytoday.com Consequently, derivatization is a common and often necessary step to enhance volatility for GC analysis and improve retention and separation in HPLC.

For GC analysis, a common derivatization technique is silylation. For instance, N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) can be used to create more volatile tert-butyldimethylsilyl (TBDMS) derivatives that are amenable to GC separation. sigmaaldrich.com Method development often involves optimizing the reaction conditions, such as temperature and time, to ensure complete derivatization. For example, a reaction with MTBSTFA at 60°C for one hour has been shown to be effective for related ethanolamines. sigmaaldrich.com

For HPLC, which is better suited for polar compounds, method development focuses on selecting the appropriate column and mobile phase to achieve adequate separation. chromatographytoday.com Techniques like hydrophilic interaction liquid chromatography (HILIC) may be employed for highly polar analytes that show poor retention on standard C18 reversed-phase columns. chromatographytoday.com

Hyphenated Techniques: GC-MS and LC-MS for Identification and Quantification.

Hyphenated techniques, which couple the separation power of chromatography with the detection capabilities of mass spectrometry (MS), are the gold standard for the unambiguous identification and precise quantification of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool, particularly after derivatization. The electron ionization (EI) mass spectra of derivatized analytes provide distinctive fragmentation patterns that act as fingerprints for identification. nih.govsigmaaldrich.com For example, the TBDMS derivatives of related ethanolamines exhibit specific ions that can be used for quantification via selected ion monitoring (SIM). sigmaaldrich.com Chemical ionization (CI) is another technique used in GC-MS that can provide softer ionization, yielding an abundant protonated molecule ([M+H]+), which helps confirm the molecular weight of the analyte. nih.gov The detection of this compound, considered a "half-nitrogen mustard," in plasma samples serves as a clear biomarker of exposure to nitrogen mustards, as its fully hydrolyzed counterparts are common industrial chemicals. rsc.org

Liquid Chromatography-Mass Spectrometry (LC-MS), especially with tandem mass spectrometry (LC-MS/MS), is invaluable for analyzing these compounds without the need for derivatization. researchgate.net This method is particularly useful for polar and thermally labile degradation products. researchgate.netchromatographytoday.com LC-MS/MS provides high sensitivity and selectivity, enabling the detection of trace levels of analytes in complex matrices like water or biological fluids. rsc.orgchromatographytoday.com

TechniqueSample PreparationKey FindingsLimit of Detection (LOD)
GC-MS Derivatization with heptafluorobutyric anhydride (B1165640) (HFBA) in plasma samples.Detection of the half-nitrogen mustard as a biomarker of exposure. rsc.org0.3–0.5 ng/mL rsc.org
GC-MS Derivatization with N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA).Analysis of ethanolamine (B43304) hydrolysis products in water, urine, and serum. sigmaaldrich.com2.5–10 ng/mL sigmaaldrich.com
LC-MS/MS Ethoxide-promoted ethanolysis.Can serve as a specific indicator for the presence of nitrogen mustards. researchgate.net10 pg/mL researchgate.net

Electrochemical and Spectrophotometric Analytical Approaches.

While chromatography is dominant, electrochemical and spectrophotometric methods offer alternative or complementary approaches for the detection of this compound and related substances.

Electrochemical sensors offer the potential for rapid, on-site detection. For example, a paper-based electrochemical sensor has been developed for the detection of sulphur mustards, a related class of chemical agents. nih.gov This sensor works by measuring the inhibition of the enzyme choline (B1196258) oxidase. nih.gov Although developed for sulphur mustards, this principle could potentially be adapted for nitrogen mustards and their derivatives, relying on their reactivity to induce a measurable electrochemical response.

Spectrophotometry provides a simple and cost-effective analytical tool. Methods have been developed for the analysis of reactive chlorine-containing compounds, which could be applicable to this compound. nih.gov One such method involves the oxidation of ascorbic acid by the chlorine compound, leading to a change in absorbance that can be measured. nih.gov This assay is straightforward and can detect nanomolar quantities of the analyte. nih.gov Another approach is direct UV absorption measurement, which has been used for compounds like chlorite, a byproduct of chlorine dioxide water treatment. nih.gov The applicability of this direct method would depend on the unique UV-Vis absorption spectrum of this compound.

MethodPrincipleTarget Analyte ClassKey Features
Electrochemical Sensor Enzyme inhibition (Choline Oxidase). nih.govSulphur MustardsPortable, for on-site detection. nih.gov
Spectrophotometry Oxidation of ascorbic acid. nih.govReactive chlorine compoundsSimple, one-step assay. nih.gov
UV Spectrophotometry Direct UV absorbance measurement. nih.govChloriteRapid and selective. nih.gov

Development of Specific Detection Methods for Trace Analysis.

The detection of trace amounts of this compound is crucial for monitoring and verification purposes. The development of specific and highly sensitive detection methods is an active area of research. As this compound is a hydrolysis product of nitrogen mustards, methods are often developed to detect it alongside other related degradation products in various environmental and biological samples. sigmaaldrich.comnih.gov

Capillary electrophoresis (CE) is one such technique that has been employed for the determination of nitrogen mustard degradation products in water samples. nih.gov By using a portable CE instrument with a contactless conductivity detector, researchers can achieve detection limits in the low micromolar range (5 μM). nih.gov

The primary strategy for achieving trace-level detection with high confidence involves GC-MS and LC-MS/MS. rsc.orgchromatographytoday.com Optimizing sample preparation, such as solid-phase extraction (SPE), can concentrate the analyte from a large sample volume, thereby lowering the effective detection limit. Furthermore, using high-resolution mass spectrometry (HRMS) can increase specificity and confidence in identification, even at sub-parts-per-billion levels. chromatographytoday.com The development of novel derivatization reagents that enhance ionization efficiency in MS can also significantly improve sensitivity. researchgate.net

Method Validation for Reproducibility and Reliability in Research.

For any analytical method to be useful in a research or monitoring context, it must be properly validated to ensure its results are reproducible and reliable. Method validation involves assessing several key parameters.

A study on the GC-MS-based detection of half-nitrogen mustards in plasma reported on several of these validation metrics. rsc.org The method demonstrated a wide range of linearity from 1.0 to 50 ng/mL, a low limit of detection (LOD) between 0.3 and 0.5 ng/mL, and a limit of quantification (LOQ) of 1.0 ng/mL. rsc.org Similarly, a GC-MS method for ethanolamines reported LODs of 2.5 ng/mL for N-ethyldiethanolamine and N-methyldiethanolamine, and 10 ng/mL for triethanolamine. sigmaaldrich.com

Recovery studies are also essential to assess the efficiency of the sample preparation process. In the analysis of ethanolamines, adding hydrochloric acid to water samples before evaporation resulted in quantitative recoveries of 79-88%. sigmaaldrich.com For more complex matrices like serum, recoveries were lower (7-31%), highlighting the challenges of sample preparation. sigmaaldrich.com The reproducibility of a method is typically assessed by analyzing the same sample multiple times and is often expressed as the relative standard deviation (RSD).

ParameterDefinitionExample Value
Linearity The ability of the method to produce results that are directly proportional to the concentration of the analyte.1.0–50 ng/mL rsc.org
Limit of Detection (LOD) The lowest concentration of an analyte that can be reliably detected.0.3–0.5 ng/mL rsc.org
Limit of Quantification (LOQ) The lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy.1.0 ng/mL rsc.org
Recovery The percentage of the true amount of an analyte that is detected by the analytical method.79-88% in acidified water sigmaaldrich.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.